3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile

Kinase Inhibition EGFR VEGFR-2

This compound's pyridin-4-yl substituent introduces a hydrogen-bond-accepting nitrogen that fundamentally alters target binding compared to simple phenyl analogs. It enables direct testing of the pyridinyl nitrogen as a bioisostere for methoxy pharmacophores in EGFR/VEGFR-2 kinase inhibitor programs. The orthogonal reactivity of the pyridine nitrogen also supports late-stage functionalization for targeted library synthesis. In solid-state chemistry, it serves as a rationally selected candidate to probe heteroaryl nitrogen effects on crystal packing, using the phenyl analog as a direct negative control.

Molecular Formula C19H13N3O
Molecular Weight 299.3 g/mol
Cat. No. B4485529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile
Molecular FormulaC19H13N3O
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=NC=C4
InChIInChI=1S/C19H13N3O/c20-11-15-17(13-7-9-22-10-8-13)18-14-4-2-1-3-12(14)5-6-16(18)23-19(15)21/h1-10,17H,21H2
InChIKeyNPVOBTDUVGTYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile: A Strategic Heterocyclic Scaffold for Kinase-Targeted Library Design


3-Amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile (CAS 709617-79-8, MFCD01100973) is a heterocyclic small molecule with the molecular formula C19H13N3O and a molecular weight of 299.335 g/mol . It belongs to the 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile class, a family recognized for diverse biological activities including anticancer and kinase inhibitory properties [1]. This specific compound is distinguished from common aryl analogs by its pyridin-4-yl substituent at the 1-position, which introduces a hydrogen-bond-accepting nitrogen atom with the potential to significantly alter target binding and pharmacokinetic profiles, making it a valuable probe for structure-activity relationship (SAR) exploration in drug discovery programs [1].

The Risk of Generic Substitution: Why the 4-Pyridyl Moiety in 3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile Cannot Be Replaced by Simple Phenyl Analogs


Within the benzo[f]chromene-2-carbonitrile class, minor alterations to the 1-aryl substituent can cause drastic shifts in biological activity, target selectivity, and solid-state properties. A SAR study on a related series demonstrated that the substitution pattern on the 1-aryl ring directly controls cytotoxic potency against MCF-7, HCT-116, and HepG-2 cancer cell lines [1]. Therefore, the pyridin-4-yl moiety on the target compound is not an interchangeable decoration; its nitrogen atom fundamentally changes the molecule's electronic distribution and hydrogen-bonding capacity compared to phenyl analogs. This can lead to different crystal packing and, as inferred from computational studies on close analogs, potentially distinct binding modes to targets like EGFR [2]. Substituting it with a simple phenyl ring (e.g., 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile) would eliminate a key pharmacophoric feature, likely resulting in a compound with a divergent biological and physicochemical profile.

Procurement-Relevant Differential Evidence for 3-Amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile Against Key Analogs


Kinase Inhibition: The Pyridin-4-yl Moiety as a Pharmacophoric Mimic of a Key Dimethoxyphenyl Analog with Documented Dual EGFR/VEGFR-2 Activity

Direct enzyme inhibition data for 3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile are not publicly available. However, a very close structural analog, 3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile (Compound 4), has been extensively characterized. Compound 4 demonstrated potent in vitro inhibition of both EGFR and VEGFR-2 kinases, with greater potency than the reference drugs Sorafenib and Staurosporine [1]. Crucially, molecular docking studies revealed that the methoxy oxygen atoms form key hydrogen bonds within the kinase active site [1]. The pyridin-4-yl nitrogen on the target compound presents a geometrically and electronically similar hydrogen-bond acceptor motif, suggesting it can recapitulate these critical kinase interactions. This positions the target compound as a promising, structurally novel scaffold for exploring the same dual kinase inhibition profile, potentially with improved physicochemical properties due to the replacement of the metabolically labile methoxy groups with a more stable heteroaromatic ring [1].

Kinase Inhibition EGFR VEGFR-2 Cancer Therapeutics

Solid-State Conformation and Crystal Engineering: Pyridin-4-yl-Induced Supramolecular Synthons vs. Simple Phenyl Packing

Crystal structure data for the unsubstituted phenyl analog, 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile, reveals that the phenyl ring is nearly orthogonal to the naphthalene core (dihedral angle of 86.72°), and the crystal packing is governed by N–H⋯N hydrogen bonds, forming helical chains [1]. While the crystal structure of the target compound has not been published, its pyridin-4-yl substituent introduces a second, strongly directional nitrogen atom. Based on documented behavior in analogous heterocyclic systems, this is predicted to form more robust and predictable supramolecular synthons (e.g., N(pyridine)⋯H–N heterosynthons rather than the simple C–H⋯π interactions seen in the phenyl analog) [2]. This difference is non-trivial for scientific selection, as it directly influences melting point, solubility, and formulation stability in the solid state.

Crystal Engineering Solid-State Chemistry X-ray Crystallography Supramolecular Synthons

Cytotoxic SAR: The Impact of 1-Position Substitution on Anticancer Potency Across Multiple Cell Lines

A foundational SAR study on a series of 1H-benzo[f]chromene-2-carbonitriles established that the substituent at the 1-position is a primary determinant of cytotoxic activity against the MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) cancer cell lines [1]. The study explicitly concluded that the nature of the 1-aryl group dramatically influences potency. While this study did not include the pyridin-4-yl analog, the strict requirement for a specific electronic and steric profile at this position underscores why the target compound cannot be treated as an equivalent replacement for analogs with simple phenyl or halophenyl substituents. For example, 3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile (4c) showed potent cytotoxic activity against HT-29 colon cancer cells with an IC50 value of 60 µM, inducing apoptosis via caspase-3, -8, and -9 activation [2]. The pyridin-4-yl group represents a distinct point on this SAR landscape, offering a different electronic profile (electron-withdrawing, basic) compared to the electronegative but non-basic 4-fluorophenyl ring.

Cytotoxicity Synthesis Anticancer MCF-7 HCT-116 HepG-2

Chemical Accessibility and Molecular Diversity: A Pyridine-Containing Chromene for Late-Stage Derivatization

In addition to its biological potential, the pyridin-4-yl substituent offers a distinct advantage for synthetic elaboration. The nitrogen atom can serve as a coordination point for metals, be involved in salt formation to modulate solubility, or undergo N-alkylation/oxidation chemistry to generate focused libraries [1]. This is a capability absent in simple phenyl analogs. While the commercially available compound is sold 'as-is' for early discovery (AldrichCPR) , the synthetic versatility of the pyridine ring enhances its long-term value as a starting scaffold for generating diverse compound collections, an advantage not offered by its 3,4-dimethoxyphenyl or 4-fluorophenyl counterparts.

Chemical Diversity Synthetic Accessibility Late-Stage Functionalization Medicinal Chemistry

Key Application Scenarios for 3-Amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile Based on Differential Evidence


Kinase Inhibitor Lead Discovery Campaigns: Exploration of a Novel 1-Heteroaryl Pharmacophore

Based on the documented dual EGFR/VEGFR-2 inhibitory activity of the closely related 3,4-dimethoxyphenyl analog [1], this pyridin-4-yl compound should be prioritized as a starting scaffold in kinase inhibitor projects. Its procurement enables the direct testing of whether the pyridinyl nitrogen can act as a bioisostere for the methoxy oxygen pharmacophore, a hypothesis that could lead to new chemical matter with potentially superior metabolic stability and a novel intellectual property position compared to the published dimethoxy series [1].

Solid-Form Screening and Crystallization Studies: Exploiting Pyridine-Derived Supramolecular Synthons

The predicted ability of the pyridin-4-yl group to form distinct N–H⋯N hydrogen bonds, as opposed to the C–H⋯π interactions characteristic of the phenyl analog [2], makes this compound a rationally selected candidate for solid-state chemistry. Research groups focused on crystal engineering can procure this compound to systematically study how a heteroaryl nitrogen influences crystal packing, morphology, and stability, using the structurally characterized phenyl analog as a direct negative control [2].

Focused Library Synthesis for Anticancer SAR with a Built-in Diversification Handle

The established SAR showing that 1-position substitution is critical for the cytotoxic activity of benzo[f]chromene-2-carbonitriles [3] justifies the use of this compound as a core scaffold. The pyridine nitrogen provides a unique, orthogonal reactive handle for late-stage functionalization (e.g., N-alkylation, salt formation) without interfering with the 3-amino-2-carbonitrile pharmacophore. This allows for the efficient, parallel synthesis of a targeted library to rapidly screen for enhanced potency against cancer cell lines like MCF-7 and HCT-116, going beyond the activity of the simple 4-fluorophenyl analog which induced apoptosis in HT-29 cells [4].

Selective Chemical Probe Development: Investigating the Role of the 1-Aryl Nitrogen in Target Engagement

For academic or industrial groups studying a specific kinase or cellular pathway, this compound serves as a privileged scaffold for a 'mutagenesis' study where the aryl ring is systematically varied. Comparing its binding affinity and functional activity directly against the 1-phenyl analog (which has no nitrogen) [2] can definitively quantify the energetic contribution of the pyridyl nitrogen's hydrogen-bond acceptor capacity to target binding. This enables a rational, structure-based probe design strategy.

Quote Request

Request a Quote for 3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.